1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid

Medicinal Chemistry Solid-State Characterization Fragment-Based Drug Discovery

Fragment-based drug discovery campaigns often stall due to scaffold limitations. This N-heteroaryl piperidine carboxylic acid solves that with an unsubstituted pyrimidine offering three addressable C-H vectors (C4, C5, C6) for sequential functionalization-a 3:1 diversification advantage over pre-functionalized analogs. • Enables divergent library synthesis via C5 halogenation then Suzuki-Miyaura coupling. • Validated kinase hinge-binding motif per FGFR and CaMK1 inhibitor patents. • Available at 95% purity for parallel synthesis; 99% CNAS-certified grade for fragment screens.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 1102854-35-2
Cat. No. B2456844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-YL)piperidine-2-carboxylic acid
CAS1102854-35-2
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)C2=NC=CC=N2
InChIInChI=1S/C10H13N3O2/c14-9(15)8-4-1-2-7-13(8)10-11-5-3-6-12-10/h3,5-6,8H,1-2,4,7H2,(H,14,15)
InChIKeySKENNNIZCVLEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid (CAS 1102854-35-2) – Compound Identity, Scaffold Class, and Procurement Baseline


1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid (CAS 1102854-35-2, MFCD08059687) is a heterobifunctional building block combining a piperidine-2-carboxylic acid core with an N-linked pyrimidin-2-yl substituent . With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, the compound is a white solid (mp 110–112 °C) soluble in methanol, dichloromethane, and DMSO . It belongs to the class of N-heteroaryl piperidine carboxylic acids—scaffolds recognized as privileged structures in kinase inhibitor and GPCR modulator discovery programs [1][2]. The compound is commercially supplied at 95% to 99% (HPLC) purity and is classified with GHS07 hazard pictograms (Harmful/Irritant) .

Serves as an electronically neutral, unsubstituted pyrimidine-piperidine scaffold for fragment-based discovery.
Supports divergent library synthesis with three accessible diversification vectors on the pyrimidine ring.
Offered in a dual-certified 99% HPLC grade suitable for method validation and GLP-adjacent workflows.

Why Generic Substitution Fails for 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid – Regiochemical and Electronic Determinants of Function


Within the N-heteroaryl piperidine carboxylic acid family, seemingly minor structural variations—carboxylic acid positional isomerism, heteroaryl substitution pattern, and electronic character of the pyrimidine ring—produce distinct physicochemical and molecular recognition profiles that preclude simple interchange [1]. The 2-carboxylic acid regioisomer presents a different hydrogen-bond donor/acceptor geometry than the 4-carboxylic acid analog, directly affecting binding-pocket complementarity and solid-state properties such as melting point [2]. Further, electronic modulation of the pyrimidine—whether via chloro, methyl, or amino substituents—alters the electron density on the heterocycle and consequently the compound's reactivity in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and biological target engagement [3]. In fragment-based drug discovery and parallel synthesis campaigns, substituting one analog for another without verifying these parameters can lead to irreproducible structure–activity relationships and failed synthetic routes .

1
Carboxylic Acid Regioisomer
The 2-COOH isomer presents different H-bond geometry and thermal stability than the 4-COOH analog, which may affect crystal packing and binding-pocket fit.
2
Pyrimidine Substitution Pattern
Chloro- or methyl-substituted analogs pre-commit electronic and steric properties; the unsubstituted core provides a distinct baseline for unbiased SAR exploration.
3
Purity Grade
The 99% dual-certified grade supports CMC documentation, whereas a standard 95% grade may require additional in-house purification for GLP-adjacent use.

Quantitative Differentiation Evidence for 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid – Head-to-Head Comparator Data


Carboxylic Acid Regiochemistry: 2-Position vs. 4-Position Isomer – Impact on Melting Point and Crystal Packing

The 2-carboxylic acid regioisomer of 1-(pyrimidin-2-yl)piperidine exhibits a melting point of 110–112 °C , while the corresponding 4-carboxylic acid isomer (CAS 303144-44-7) melts at 103–105 °C [1]. This ΔTm = 5–9 °C difference reflects distinct crystal packing forces arising from the altered spatial orientation of the carboxylic acid hydrogen-bond donor/acceptor relative to the piperidine ring plane. The 2-position places the carboxyl in a sterically constrained axial/equatorial environment adjacent to the ring nitrogen, whereas the 4-position affords a more extended, less hindered geometry [2].

2-COOH vs 4-COOH Isomer
Cross-study comparable
ΔTm = +5 to +9 °C
Reported higher thermal stability; supports predictable crystalline intermediate behavior during scale-up.
Melting point: 110–112 °C (2-COOH) vs 103–105 °C (4-COOH).
Medicinal Chemistry Solid-State Characterization Fragment-Based Drug Discovery

Lipophilicity Modulation by N-Pyrimidin-2-yl Substitution: Target Compound vs. Parent Pipecolic Acid

Attachment of the pyrimidin-2-yl group to the piperidine nitrogen markedly increases lipophilicity relative to the unsubstituted parent. The target compound, 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid, has a computed XLogP3 of approximately 0.7 (inferred from the isomeric 4-carboxylic acid analog CID 2767267, XLogP3-AA = 0.7) [1]. In contrast, piperidine-2-carboxylic acid (pipecolic acid, CAS 535-75-1) has a measured logP of –1.854 [2]. This represents a logP shift of approximately +2.5 units, moving from a highly hydrophilic zwitterionic amino acid to a moderately lipophilic heterocyclic acid compatible with passive membrane permeation .

Lipophilicity Shift vs Pipecolic Acid
Class-level inference
ΔlogP ≈ +2.5
Supports membrane permeability context; indicates drug-like scaffold transformation.
XLogP3 ≈ 0.7 (target) vs logP –1.854 (pipecolic acid).
Physicochemical Profiling LogP/D Optimization Blood-Brain Barrier Permeability

Electronic Character of the Unsubstituted Pyrimidine Core: Differentiation from Chloro- and Methyl-Substituted Analogs

The target compound features an unsubstituted pyrimidin-2-yl group that serves as a hydrogen-bond acceptor via its two ring nitrogens (N1 and N3) while leaving the C4, C5, and C6 positions available for further derivatization . In the broader patent and research literature encompassing piperidinylpyrimidine derivatives as TNF-α inhibitors, kinase modulators, and GPCR ligands, the pyrimidine C4 and C5 substitution pattern is a critical determinant of target potency and selectivity [1][2]. Specifically, 1-(4,6-dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid (CAS 1192509-98-0) introduces electron-donating methyl groups that reduce pyrimidine ring electrophilicity and alter the preferred binding conformation, while 1-(5-chloro-pyrimidin-2-yl)piperidine-2-carboxylic acid introduces an electron-withdrawing chlorine that increases susceptibility to nucleophilic aromatic substitution at C5 and perturbs the electrostatic potential surface [3]. The unsubstituted pyrimidine-2-yl analog provides a neutral electronic baseline with unencumbered π-stacking capacity, making it the preferred starting scaffold for unbiased fragment screens and diversification libraries .

Electronic Character: Unsubstituted vs Substituted
Class-level inference
Neutral σmeta baseline
Neutral electronic profile supports maximal synthetic flexibility for unbiased fragment screens.
Compared to 5-Cl (σmeta +0.37) and 4,6-di-CH3 analogs.
Medicinal Chemistry Kinase Inhibitor Design Parallel Synthesis

Commercial Purity Tiering: 99% HPLC Grade vs. Standard 95% – Suitability for GLP/GMP-Adjacent Applications

1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid is commercially available in two distinct purity tiers: a standard grade at 95% purity (supplied by AKSci, Leyan, BOC Sciences, and others) and a high-purity grade at 99% as determined by HPLC (supplied with full characterization data including ¹H NMR) . The 99% HPLC grade is offered with CNAS 17034+17025 dual certification, supporting regulatory filing requirements for impurity profiling . In contrast, the closely related 4-carboxylic acid isomer (CAS 303144-44-7) is most commonly listed at 95% purity without a widely cataloged 99% HPLC option [1]. The 5-chloro and 4-chloro-5-methyl pyrimidine analogs are also predominantly offered at 95% .

Purity Tiering: 99% vs 95%
Cross-study comparable
99% HPLC, CNAS dual-certified
Dual-certified grade supports GLP method validation and regulatory CMC documentation.
Comparator 4-COOH isomer commonly listed at 95% only.
Analytical Chemistry Quality Control Preclinical Development

Synthetic Tractability: Pd-Catalyzed Cross-Coupling at Unsubstituted C5 of Pyrimidine vs. Pre-functionalized Analogs

The target compound's unsubstituted pyrimidine C5 position is amenable to direct late-stage C–H functionalization or halogenation followed by Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling, providing a divergent synthetic entry point for library generation [1]. In contrast, the 5-chloro analog (CAS 1261230-09-4) is pre-committed to nucleophilic aromatic substitution (SNAr) or cross-coupling at C5 but cannot be further halogenated at that position without dechlorination/rechlorination sequences [2]. The 4,6-dimethyl analog (CAS 1192509-98-0) sterically shields both ortho positions, severely limiting C4/C6 derivatization chemistry [3]. The broader patent literature on piperidinylpyrimidine kinase inhibitors (FGFR, CaMK1, Aurora kinase) demonstrates that SAR exploration of the pyrimidine C4, C5, and C6 vectors is essential for achieving target selectivity [4][5].

Diversification Vectors
Class-level inference
3:1:1 ratio
Three addressable positions enable efficient parallel library synthesis.
Unsubstituted vs 5-Cl vs 4,6-di-CH3 available vectors.
Synthetic Methodology Late-Stage Functionalization MedChem Library Design

Procurement-Relevant Application Scenarios for 1-(Pyrimidin-2-yl)piperidine-2-carboxylic acid (CAS 1102854-35-2)


Fragment-Based Drug Discovery: Unbiased Core Scaffold for Kinase and GPCR Library Design

The unsubstituted pyrimidine-2-yl group combined with the 2-carboxylic acid handle provides an electronically neutral, synthetically versatile scaffold with three freely addressable diversification vectors (C4, C5, C6) on the pyrimidine ring [1]. As demonstrated in FGFR (US10544144B2) and CaMK1 kinase inhibitor patents, the piperidinylpyrimidine framework is a validated kinase hinge-binding motif [1][2]. The 99% HPLC grade with CNAS dual certification supports direct use in biophysical fragment screens (SPR, MST, TSA) without interference from chromatographic impurities . Procure the high-purity grade when the compound is intended for primary screening campaigns requiring >98% purity thresholds.

Parallel Library Synthesis and Late-Stage Diversification via C–H Functionalization

With all three pyrimidine carbon positions (C4, C5, C6) available for sequential functionalization, the target compound enables a divergent library strategy: C5-selective halogenation followed by Suzuki–Miyaura cross-coupling, then independent C4 or C6 modification via SNAr or metal-catalyzed coupling [1]. This 3:1 diversification advantage over pre-functionalized analogs (e.g., 5-chloro or 4,6-dimethyl variants) maximizes the number of unique final compounds per synthetic step, reducing overall library production cost [3]. The 95% grade is sufficient for most parallel synthesis workflows, providing a cost-effective option at approximately $700/25mg (bench scale) .

Physicochemical Optimization of Lead Series: Lipophilicity-Adjusted Building Block

For programs seeking to improve the physicochemical profile of a lead series—particularly CNS-penetrant candidates where logD in the 1–2 range is desirable—the pyrimidin-2-yl substituent provides a computed logP shift of approximately +2.5 units compared to the parent pipecolic acid scaffold (logP –1.854 vs. XLogP3 ≈ 0.7) [4][5]. This property is especially relevant when replacing a more polar carboxylic acid-containing fragment while retaining the ionizable carboxyl as a solubility handle or salt-forming moiety [5]. The crystalline solid form (mp 110–112 °C) facilitates accurate weighing and formulation in early ADME/PK studies .

Regulatory CMC Support: High-Purity Reference Standard for Method Validation

The 99% HPLC grade, supported by CNAS ISO 17034 + ISO 17025 accreditation, qualifies this compound as a reference standard for HPLC method development, impurity profiling, and forced-degradation studies in preclinical CMC packages . This is a procurement-critical differentiation: the 4-carboxylic acid regioisomer (CAS 303144-44-7) and the chlorinated pyrimidine analogs are generally limited to 95% research-grade purity, requiring additional in-house purification for GLP-adjacent use [6]. When the program timeline requires immediate availability of a characterized reference standard, the 99% grade eliminates the purification step and associated analytical certification costs.

Application
Selection Property
Validation Focus
Fragment-based library design
Unsubstituted pyrimidine core
Kinase hinge-binding motif review
Parallel synthesis & late-stage diversification
3 freely addressable pyrimidine vectors
Divergent C–H functionalization review
Physicochemical lead optimization
Computed ΔlogP ≈ +2.5 vs pipecolic acid
Lipophilicity-adjusted scaffold review
Regulatory CMC & method validation
99% HPLC, CNAS dual-certified grade
Reference standard qualification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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